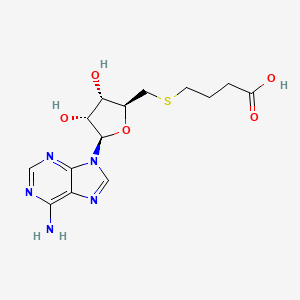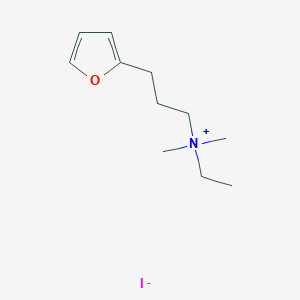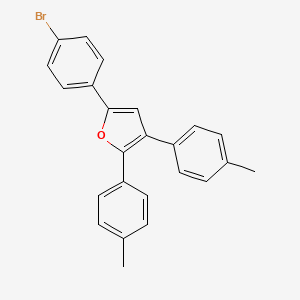
N-Benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine is a chemical compound with the following structural formula:
C11H8FN3O
This compound belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms. It exhibits interesting properties due to its unique structure and functional groups.
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for the preparation of N-Benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a reaction between 4-fluorobenzoyl chloride and benzyl hydrazine in the presence of a base can yield the desired oxadiazole.
Industrial Production:: While industrial-scale production methods may vary, researchers often optimize the synthetic route to improve yield and efficiency. Detailed process parameters and conditions are proprietary information held by manufacturers.
Análisis De Reacciones Químicas
Reactivity:: N-Benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine can undergo various reactions, including:
Oxidation: Oxidative processes can modify the benzyl group or the fluorophenyl moiety.
Reduction: Reduction reactions may lead to the formation of corresponding amines.
Substitution: Substituents on the benzyl ring can be replaced by other functional groups.
Oxidation: Typically performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation with palladium on carbon or other reducing agents.
Substitution: Employing nucleophilic reagents (e.g., amines, thiols) under appropriate conditions.
Aplicaciones Científicas De Investigación
N-Benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Biological Studies: It may serve as a fluorescent probe or ligand for specific receptors.
Materials Science: Its properties make it interesting for designing functional materials.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Propiedades
Número CAS |
918964-43-9 |
|---|---|
Fórmula molecular |
C15H12FN3O |
Peso molecular |
269.27 g/mol |
Nombre IUPAC |
N-benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H12FN3O/c16-13-8-6-12(7-9-13)14-18-19-15(20-14)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19) |
Clave InChI |
SXICBUBPZDZZQF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=NN=C(O2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




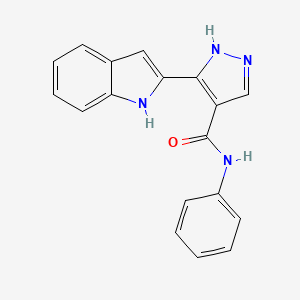
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,4-difluorobenzamide](/img/structure/B12902966.png)


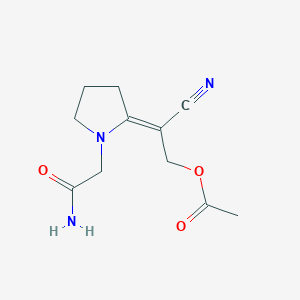
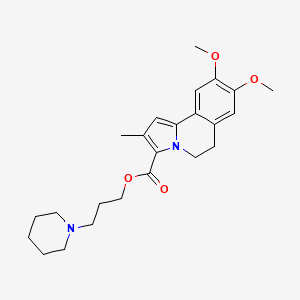
![2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid](/img/structure/B12903002.png)

![4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12903007.png)
